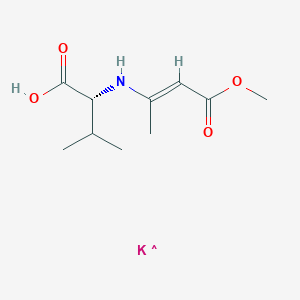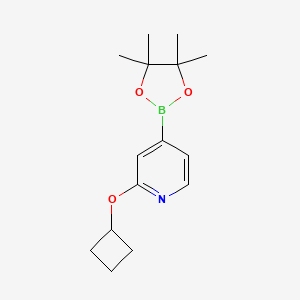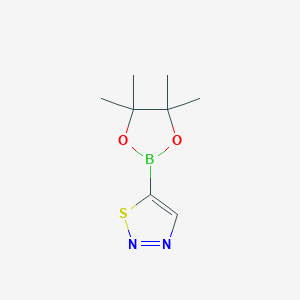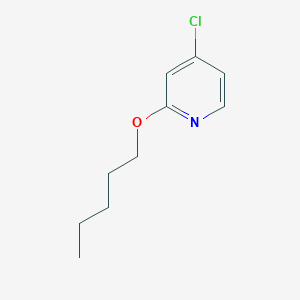
D-valine dane salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-valine dane salt: is a crystalline compound with the molecular formula C10H18KNO4 and a molecular weight of 255.36 g/mol . It is a derivative of D-valine, an essential amino acid, and is known for its applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-valine dane salt is typically synthesized through chemical synthesis. One common method involves the reaction of D-valine with methyl acetoacetate in the presence of potassium hydroxide in isopropyl alcohol. The reaction mixture is refluxed for 2 hours, and the water formed during the condensation reaction is removed by distillation. The resulting product is then crystallized from methyl tert-butyl ether (MTBE) to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial preparation methods due to their high stereoselectivity and environmentally friendly processes. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Chemical Reactions Analysis
Types of Reactions: D-valine dane salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: D-valine dane salt is used as a chiral source in asymmetric synthesis and as an intermediate in the synthesis of various organic compounds .
Biology: In cell culture, this compound is used to selectively inhibit fibroblast proliferation, making it useful in studies involving cell differentiation and growth .
Medicine: this compound derivatives have shown significant activity in clinical applications. For example, penicillamine, derived from D-valine, is used for treating immune-deficiency diseases, and actinomycin D, another derivative, is used in antitumor therapy .
Industry: this compound is used in the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Fluvalinate, a pyrethroid pesticide made from D-valine, is a broad-spectrum insecticide with low mammalian toxicity .
Mechanism of Action
D-valine dane salt exerts its effects by modulating mitochondrial function and protecting against oxidative stress. It increases the expression of genes involved in mitochondrial biogenesis and dynamics, upregulates mitochondrial function at complexes I, II, and IV levels of the electron transport chain, and reduces oxidative stress by lowering mitochondrial reactive oxygen species . This modulation of oxidative phosphorylation and ATP production helps in maintaining cellular health and preventing mitochondrial dysfunction.
Comparison with Similar Compounds
L-valine: An essential amino acid with similar structural properties but different stereochemistry.
D-leucine: Another D-amino acid with similar applications in asymmetric synthesis and industrial processes.
D-isoleucine: Similar in structure and function, used in various biochemical applications.
Uniqueness: D-valine dane salt is unique due to its specific applications in microbial preparation methods and its role in selectively inhibiting fibroblast proliferation in cell culture . Its derivatives also have significant clinical applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
134841-35-3 |
|---|---|
Molecular Formula |
C10H17KNO4 |
Molecular Weight |
254.34 g/mol |
InChI |
InChI=1S/C10H17NO4.K/c1-6(2)9(10(13)14)11-7(3)5-8(12)15-4;/h5-6,9,11H,1-4H3,(H,13,14);/t9-;/m1./s1 |
InChI Key |
MURQKYPCHZQEMK-SBSPUUFOSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=CC(=O)OC)C.[K] |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=CC(=O)OC)C.[K] |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=CC(=O)OC)C.[K] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B3232928.png)

![(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3232935.png)

